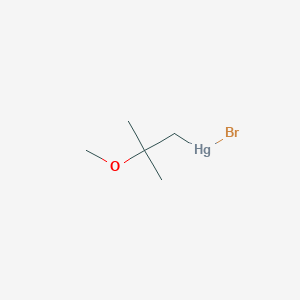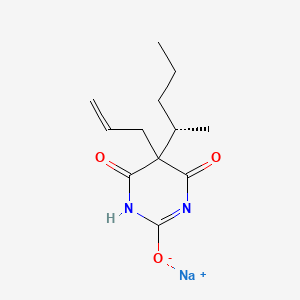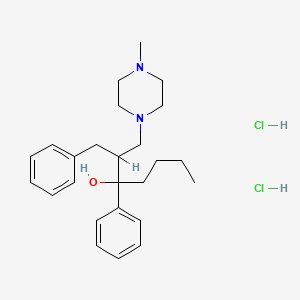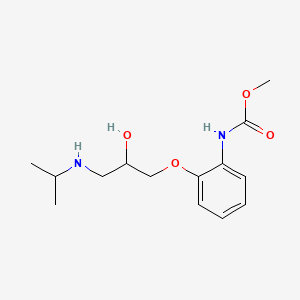
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a carbamic acid moiety and a phenyl group substituted with a hydroxy and an amino group. The presence of these functional groups makes it a versatile compound with diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by methylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenyl and hydroxy groups.
Esmolol hydrochloride: A beta-blocker with a similar carbamate structure but different pharmacological properties.
Methylurethane: Another carbamate ester used in different industrial applications.
Uniqueness
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups on the phenyl ring allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
52224-11-0 |
|---|---|
Fórmula molecular |
C14H22N2O4 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
methyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-11(17)9-20-13-7-5-4-6-12(13)16-14(18)19-3/h4-7,10-11,15,17H,8-9H2,1-3H3,(H,16,18) |
Clave InChI |
BAISSYUHSHBUJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1NC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


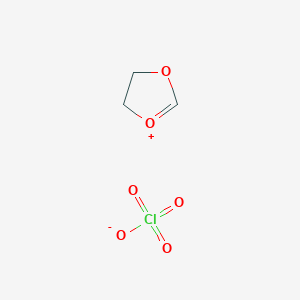
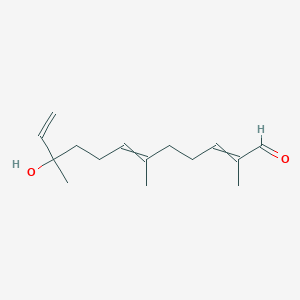

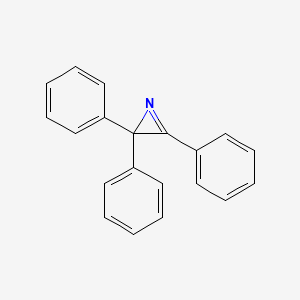
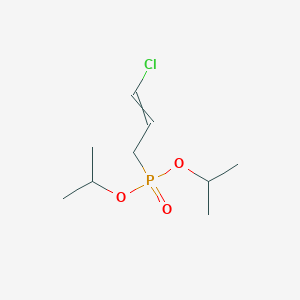
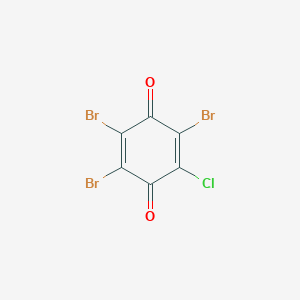
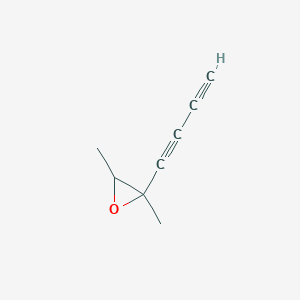
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
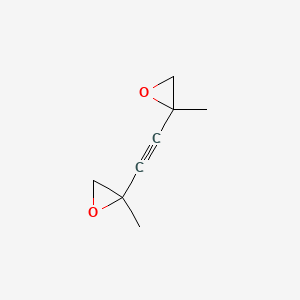
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
